(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

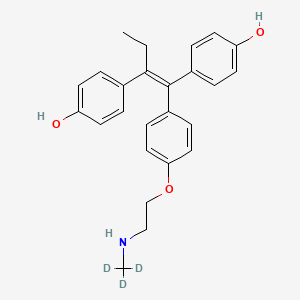

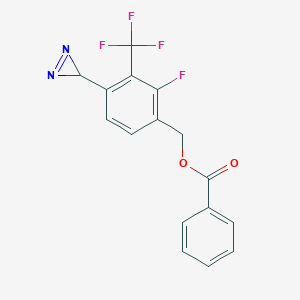

“(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” is a stable isotope labelled metabolite of Tamoxifen . It belongs to the Tamoxifen product family and is used as a reference standard . The molecular formula of this compound is C25H24D3NO2 and it has a molecular weight of 376.51 .

Synthesis Analysis

Tamoxifen is extensively metabolized by cytochrome P-450 in humans and rodents . The active, estrogen receptor-binding metabolites, 4-hydroxy Tamoxifen (OHT) and N-desmethyl Tamoxifen (DMT) have been well characterized . The synthesis of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” involves the biotransformation of Tamoxifen, primarily attributable to the action of CYP 3A4 and CYP 2D6 .Molecular Structure Analysis

The molecular structure of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” is characterized by its molecular formula C25H24D3NO2 . The compound is a mixture of E/Z isomers, indicating the presence of a double bond that can exist in two different configurations .Chemical Reactions Analysis

Tamoxifen and its metabolites can be separated and detected by liquid chromatography–tandem mass spectrometry using multiple-reaction monitoring . This method was linear between 0.4 and 200 ng/g for 4-hydroxy-tamoxifen and endoxifen, and 4–2,000 ng/g for tamoxifen and N-desmethyl-tamoxifen .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” are characterized by its molecular formula C25H24D3NO2 and its molecular weight of 376.51 . Further details about its physical and chemical properties are not available in the search results.作用機序

Tamoxifen is a selective estrogen receptor modulator that inhibits growth and promotes apoptosis in estrogen receptor positive tumors . The metabolites, 4-hydroxy Tamoxifen (OHT) and N-desmethyl Tamoxifen (DMT), possess several hundred times more or equal affinity, respectively, toward the estrogen receptor as compared with the parent Tamoxifen . Thus, they are considered to be more active than or equally active as Tamoxifen in retarding the estrogen-dependent cell growth and proliferation of estrogen receptor-positive mammary tumors .

Safety and Hazards

特性

IUPAC Name |

4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24-/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBJJTCUEOUMEV-CANUYGMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=C(C=C2)O)/C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747671 |

Source

|

| Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 | |

CAS RN |

1246832-93-8 |

Source

|

| Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)

![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)

![(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B587579.png)